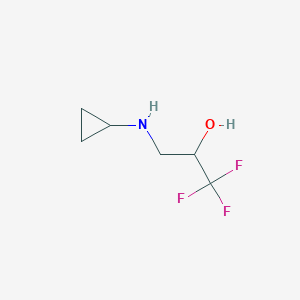
3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol
Descripción general
Descripción
3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C6H10F3NO and its molecular weight is 169.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol is a chemical compound characterized by its unique trifluoropropanol structure and cyclopropylamine moiety. This compound has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its structural characteristics, pharmacological implications, and relevant research findings.
Structural Characteristics
- Molecular Formula : C₆H₁₀F₃NO
- SMILES : C1CC1NCC(C(F)(F)F)O
- InChI : InChI=1S/C6H10F3NO/c7-6(8,9)5(11)3-10-4-1-2-4/h4-5,10-11H,1-3H₂
The presence of trifluoromethyl groups is known to influence the biological activity of compounds significantly. The cyclopropyl group can enhance binding interactions with biological targets due to its unique steric properties.
Pharmacological Implications
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antidepressant Activity : Some studies suggest that trifluoromethyl-substituted compounds may have antidepressant effects by modulating neurotransmitter levels in the brain.
- Anti-inflammatory Properties : Trifluorinated compounds are often investigated for their anti-inflammatory effects due to their ability to inhibit pro-inflammatory cytokines.
- Antimicrobial Activity : The structural features of this compound may confer antimicrobial properties, making it a candidate for further exploration in treating infections.
Toxicological Profile
The compound has been classified with several hazard warnings:
- Skin Corrosion/Irritation (Category 2) : Causes skin irritation (H315).
- Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye damage (H318).
These classifications highlight the need for caution when handling this compound and underscore its potential biological risks.
Study on Antidepressant Effects
A recent study evaluated the antidepressant-like effects of similar trifluorinated compounds in murine models. The findings suggested that these compounds could enhance serotonin levels and exhibit a significant reduction in depressive-like behavior.
Inhibition of Pro-inflammatory Cytokines
A laboratory investigation assessed the impact of this compound on cytokine production in activated macrophages. Results indicated a notable decrease in TNF-alpha and IL-6 levels, suggesting anti-inflammatory potential.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 151.15 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 176.5 ± 40 °C |
| Melting Point | Not Available |
| LogP | 0.64 |
Propiedades
IUPAC Name |
3-(cyclopropylamino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(11)3-10-4-1-2-4/h4-5,10-11H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTIYYFLOYMEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















